Palbociclib N-oxide

Vue d'ensemble

Description

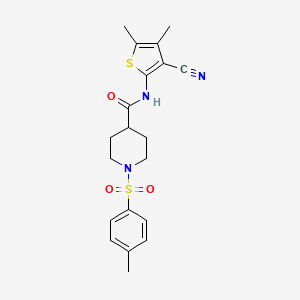

Palbociclib N-oxide is a derivative of Palbociclib, a well-known cyclin-dependent kinase 4 and 6 inhibitor. Palbociclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The N-oxide derivative is of interest due to its potential enhanced solubility and stability properties, which may improve its pharmacokinetic profile and therapeutic efficacy.

Mécanisme D'action

Target of Action

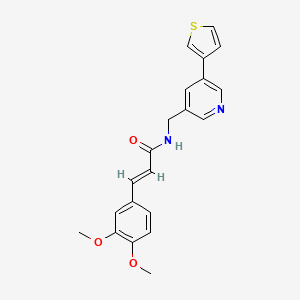

Palbociclib N-oxide, also known as 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, primarily targets the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of cell growth and are downstream of signaling pathways leading to cellular proliferation .

Mode of Action

This compound interacts with its targets, CDK4/6, by binding to the ATP pocket, inhibiting their activity . This inhibition prevents the progression from the G1 to the S phase of the cell cycle, effectively halting cell proliferation .

Biochemical Pathways

The action of this compound affects the CDK4/6–cyclinD1 pathway, a critical pathway in the pathogenesis of various cancers . By inhibiting CDK4/6, this compound disrupts the cell cycle, leading to cell cycle arrest and senescence . This disruption can have downstream effects on other cellular processes, including DNA synthesis and the phosphorylation of the retinoblastoma protein .

Pharmacokinetics

The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Palbociclib reaches a maximum plasma concentration and has an apparent clearance . Its distribution is extensive, suggesting that it penetrates well into peripheral tissues .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and senescence . This results in a decrease in cell proliferation, as evidenced by reductions in the total tumor volumes and in Ki-67 proliferation marker expression . Furthermore, this compound can induce an inflammatory secretome capable of recruiting and activating neutrophils, part of the body’s immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the tumor microenvironment can impact the drug’s effectiveness. In the context of breast cancer, this compound has been shown to interact functionally with components of the tumor microenvironment, such as cancer-associated fibroblasts . Understanding these interactions can help optimize therapeutic strategies and improve patient outcomes.

Analyse Biochimique

Biochemical Properties

Palbociclib N-oxide plays a role in biochemical reactions by inhibiting CDK4/6 . This inhibition prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . The compound interacts with enzymes such as CDK4/6 and proteins like retinoblastoma protein (RB), leading to cell cycle arrest and senescence .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inducing cell cycle arrest and senescence in responsive cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting CDK4/6, it prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . It also inhibits the phosphorylation of the RB protein .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time . It induces a reversible form of senescence endowed with an inflammatory secretome capable of recruiting and activating neutrophils . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . More detailed studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . It alters nucleotide biosynthesis and glutamine dependency in cells . It also interacts with enzymes and cofactors in these pathways, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence . It is released from these vesicles upon dilution or washing out of the extracellular medium .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosomes . This lysosomal trapping explains the prolonged temporal activity of this compound . The compound’s activity or function may be affected by its localization in specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Palbociclib N-oxide typically involves the oxidation of Palbociclib. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Palbociclib N-oxide undergoes various chemical reactions, including:

Oxidation: The primary reaction to form the N-oxide derivative.

Reduction: Can be reduced back to Palbociclib under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products

The major product of the oxidation reaction is this compound. Reduction reactions can revert it to Palbociclib, while substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, Palbociclib N-oxide is used as a model compound to study the effects of N-oxidation on the pharmacokinetic and pharmacodynamic properties of drugs. It helps in understanding how structural modifications can influence drug behavior.

Biology

Biologically, this compound is studied for its potential enhanced activity against cancer cells. Researchers investigate its ability to inhibit cyclin-dependent kinases more effectively than Palbociclib.

Medicine

In medicine, this compound is explored for its potential use in cancer therapy. Its improved solubility and stability may lead to better therapeutic outcomes and reduced side effects.

Industry

Industrially, this compound is of interest for the development of new formulations and drug delivery systems. Its properties make it a candidate for further development in pharmaceutical manufacturing.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ribociclib: Another CDK4/6 inhibitor with a similar mechanism of action.

Abemaciclib: A CDK4/6 inhibitor known for its higher selectivity and different pharmacokinetic profile.

LEE011 derivatives: Compounds containing pyridine N-oxide designed for improved selectivity for CDK4 over CDK6.

Uniqueness

Palbociclib N-oxide is unique due to its N-oxide functional group, which enhances its solubility and stability. This modification potentially leads to better pharmacokinetic properties and therapeutic efficacy compared to its parent compound, Palbociclib.

Propriétés

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O3/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)31(34)11-9-25-10-12-31)29-22(19)30(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIMBNTYWUUTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)[N+]4(CCNCC4)[O-])C5CCCC5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-29-8 | |

| Record name | Palbociclib N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ6Y33H744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2685163.png)

![2,4-diethyl 3-methyl-5-(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2685164.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)

![2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2685171.png)

![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)